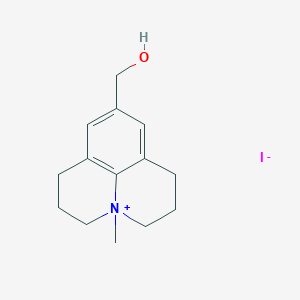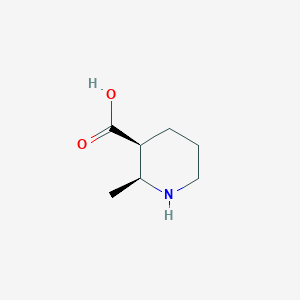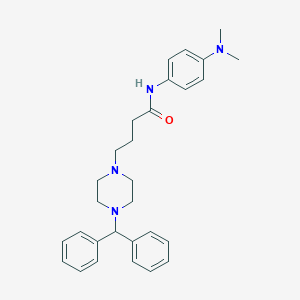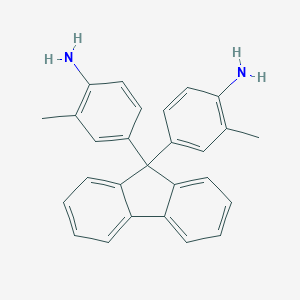
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide, also known as THIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. THIQ is a quaternary ammonium salt that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary applications of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is in the study of addiction and drug abuse. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has been shown to bind to the same receptors in the brain as drugs such as cocaine and amphetamines, making it a valuable tool in the study of addiction.
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has also been used as a fluorescent probe in the study of cellular signaling pathways. The compound has been shown to bind to certain proteins in cells, allowing researchers to track the movement of these proteins in real-time.
Mécanisme D'action
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide acts as a ligand for several receptors in the brain, including the dopamine transporter and the sigma-1 receptor. The compound has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This mechanism of action is similar to that of drugs such as cocaine and amphetamines, making 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide a valuable tool in the study of addiction.
Biochemical and Physiological Effects
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine levels in the brain, 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin. The compound has also been shown to have antioxidant properties and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has several advantages as a research tool. The compound is relatively easy to synthesize, making it readily available for use in experiments. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is also highly selective for certain receptors in the brain, making it a valuable tool in the study of addiction and other neurological disorders.
However, there are also limitations to the use of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide in lab experiments. The compound has a relatively short half-life, meaning that it must be administered frequently to maintain its effects. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is also highly toxic at high doses, making it important to use caution when working with the compound.
Orientations Futures
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has the potential to be used in a range of future research applications. One area of interest is in the development of new treatments for addiction and other neurological disorders. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has also been shown to have potential applications in the study of cellular signaling pathways and could be used to develop new fluorescent probes for this purpose.
In addition, future research could focus on the development of new analogs of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide with improved properties such as longer half-life or lower toxicity. These analogs could be used to further explore the potential applications of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide in various fields.
Conclusion
In conclusion, 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a multi-step chemical reaction and has been used in the study of addiction, cellular signaling pathways, and other areas of research. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide acts as a ligand for several receptors in the brain and has a range of biochemical and physiological effects. While 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has several advantages as a research tool, there are also limitations to its use. Future research could focus on the development of new analogs of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide with improved properties and the exploration of new applications for the compound.
Méthodes De Synthèse
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is synthesized through a multi-step chemical reaction that involves the reduction of an iminium salt. The synthesis of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and hydrogen iodide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide as a white crystalline powder.
Propriétés
Numéro CAS |
101077-29-6 |
|---|---|
Nom du produit |
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide |
Formule moléculaire |
C14H20INO |
Poids moléculaire |
345.22 g/mol |
Nom IUPAC |
(1-methyl-1-azoniatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanol;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15-6-2-4-12-8-11(10-16)9-13(14(12)15)5-3-7-15;/h8-9,16H,2-7,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WKZGBPJVYLCXAF-UHFFFAOYSA-M |
SMILES |
C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-] |
SMILES canonique |
C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-] |
Synonymes |
1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetranitrocalix[4]arene](/img/structure/B10787.png)



![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)



![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)



